[4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone
Overview
Description
[4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone is a complex organic compound that features both fluorophenyl and nitrobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by the introduction of the fluorophenyl and nitrobenzoyl groups. Common reagents used in these reactions include fluorobenzene, nitrobenzoyl chloride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorophenyl and nitrobenzoyl groups on biological systems. It may serve as a model compound for drug development and pharmacological studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the nitrobenzoyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-chlorobenzoyl)piperidin-4-yl]methanone
- [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-methylbenzoyl)piperidin-4-yl]methanone
Uniqueness
Compared to similar compounds, [4-(4-Fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone is unique due to the presence of both fluorophenyl and nitrobenzoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-19-3-7-20(8-4-19)25-13-15-27(16-14-25)23(30)18-9-11-26(12-10-18)22(29)17-1-5-21(6-2-17)28(31)32/h1-8,18H,9-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNXBSVVYRFNHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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